2-Thiazolidinethione, 4,4-dimethyl-

説明

2-Thiazolidinethione, 4,4-dimethyl-, also known as 2-Thiazolidinethione, 4,4-dimethyl-, is a useful research compound. Its molecular formula is C5H9NS2 and its molecular weight is 147.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Thiazolidinethione, 4,4-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Thiazolidinethione, 4,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolidinethione, 4,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Thiazolidinethione, 4,4-dimethyl- is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

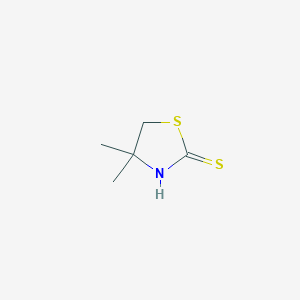

2-Thiazolidinethione, 4,4-dimethyl- features a thiazolidine ring with a thione functional group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-thiazolidinethione derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various thiazolidinones against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

2-Thiazolidinethione, 4,4-dimethyl- has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting potential use in treating inflammatory diseases .

The biological activities of 2-thiazolidinethione are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It can influence ROS levels within cells, leading to oxidative stress that triggers apoptosis in cancer cells.

- Gene Expression Regulation : The compound may modulate the expression of genes associated with inflammation and cell survival pathways .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various thiazolidinone derivatives, 2-thiazolidinethione was found to be effective against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

- Cancer Cell Line Studies : An investigation into its effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with 2-thiazolidinethione resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Data Table: Biological Activity Overview

科学的研究の応用

Chemical Synthesis

2-Thiazolidinethione, 4,4-dimethyl- serves as a versatile intermediate in organic synthesis. Its thione group allows it to participate in various nucleophilic reactions, making it useful for synthesizing complex organic molecules. Common synthetic routes include:

- Reactions with electrophiles: The thione group can react with electrophiles to form more complex structures.

- Formation of heterocycles: It can be used as a building block in the synthesis of other heterocyclic compounds.

These properties make it an essential component in the development of new chemical entities and materials.

Biological Activities

Research has shown that 2-thiazolidinethiones exhibit promising biological activities , particularly in medicinal chemistry. The compound is being investigated for:

- Antimicrobial properties: Studies suggest that derivatives of thiazolidinethione have potential as antimicrobial agents against various pathogens.

- Anticancer activity: Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Antidiabetic effects: Some studies have explored its use as an antidiabetic agent by modulating glucose metabolism.

Medical Applications

The therapeutic potential of 2-thiazolidinethione, 4,4-dimethyl- is gaining attention in the medical field. Current research focuses on:

- Cancer treatment: Investigations are underway to evaluate its effectiveness against different cancer types by targeting specific molecular pathways.

- Alzheimer’s disease: Preliminary studies suggest potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases.

Industrial Applications

In addition to its scientific applications, this compound is utilized in various industrial processes:

- Catalysis: It acts as a catalyst in chemical reactions, enhancing reaction rates and efficiency.

- Polymer production: As a monomer, it contributes to the development of polymers used in adhesives, coatings, and plastics.

- Dyes and pigments: It serves as an intermediate in synthesizing certain dyes, particularly triarylmethane dyes used in textiles and plastics.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 2-thiazolidinethione derivatives:

特性

IUPAC Name |

4,4-dimethyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNLUDKZYSMKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172584 | |

| Record name | 4,4-Dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1908-88-9 | |

| Record name | 2-Thiazolidinethione, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolidinethione,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC74517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。